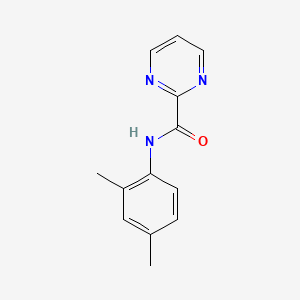

![molecular formula C15H13NO4 B5544141 2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime], also known as Menadione, is a synthetic compound that belongs to the class of quinones. It is a derivative of vitamin K and is widely used in scientific research due to its unique properties. Menadione is synthesized by the reaction of 2-methoxybenzoic acid with 2-methyl-1,4-benzoquinone.

Scientific Research Applications

1. Chemical Transformations and Synthesis

The rearrangement of N-oxyenamines and related reactions, including those involving 2-methylbenzo-1,4-quinone derivatives, can lead to the synthesis of various heterocyclic compounds. These compounds have potential applications in the development of new drugs and materials. Specifically, the reaction of oximes with certain reagents can afford N-methyloxazolones and enable direct α-oxygenation of carbonyl compounds, facilitating novel synthetic routes (Tabolin & Ioffe, 2014).

2. Environmental Chemistry and Oxidation Studies

In environmental chemistry, the study of ozonolysis of lignin models, including methoxybenzenes, is significant. These studies help in understanding the degradation of complex organic compounds in natural environments. For example, the reaction of 1,4-dimethoxybenzene with ozone leads to the formation of various hydroxylation and quinone products, providing insights into the oxidative breakdown pathways of similar compounds (Mvula, Naumov, & von Sonntag, 2009).

3. Applications in Energy Storage

In the field of energy storage, derivatives of 2-methylbenzo-1,4-quinone have been investigated for their potential use in Li-ion batteries. These compounds, especially those with methoxy substitutions, can act as redox shuttles, enhancing the performance and safety of batteries. They have been shown to effectively prevent overcharging in batteries based on LiFePO4 cathode material (Pirnat, Gaberšček, & Dominko, 2013).

properties

IUPAC Name |

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10-9-11(17)7-8-13(10)16-20-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRVWLPLXDKFKQ-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=CC1=NOC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CC(=O)C=C/C1=N\OC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)